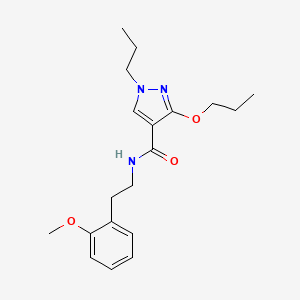

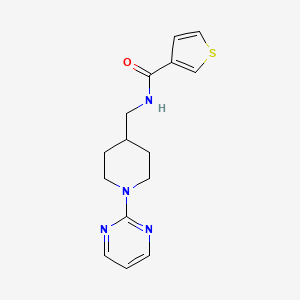

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide” is a chemical compound that has been studied for its potential therapeutic applications . It is a derivative of 1-H-pyrazole-3-carboxamide and has been shown to exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .

Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of 1-H-pyrazole-3-carboxamide derivatives . A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Molecular Structure Analysis

The molecular formula of this compound is C15H23N5O . The structure includes a pyrimidine ring linked to a piperazine ring . The piperazine ring adopts a chair conformation with protonation at the N atom not linked to the other ring .Physical And Chemical Properties Analysis

The compound has a molecular weight of 289.38 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the retrieved sources.Aplicaciones Científicas De Investigación

Chemodivergent Synthesis

This compound is utilized in chemodivergent synthesis processes where it can lead to the formation of various amides and imidazo[1,2-a]pyridines . These reactions are significant due to their mild and metal-free conditions, which are beneficial for creating pharmacologically active molecules.

Anti-Fibrosis Activity

Researchers have synthesized novel pyrimidine derivatives to evaluate their anti-fibrotic activities . Compounds like this have shown potential in inhibiting the expression of collagen and could be developed into novel anti-fibrotic drugs.

Bone Disorder Treatment

In the search for treatments for bone disorders, compounds with a 2-aminopyrimidine template, similar to our compound of interest, have been identified as targeting the Wnt β-catenin cellular messaging system . This pathway is crucial for bone growth and repair.

Leukemia Therapy

Derivatives of the compound have been structurally characterized and used in the treatment of leukemia . They specifically inhibit the activity of tyrosine kinases, which are essential in the proliferation of cancer cells.

Kinase Inhibition

The compound has been involved in the inhibition of PKB kinase activity . Kinase inhibition is a common strategy in targeted cancer therapy, as it can disrupt signaling pathways that promote cancer cell survival and proliferation.

Medicinal Chemistry

The pyrimidine moiety of the compound is a privileged structure in medicinal chemistry, often employed in the design of molecules with varied biological and pharmaceutical activities . This includes antimicrobial, antiviral, and antitumor properties.

Pharmacophore Development

Due to its structural features, the compound can serve as a pharmacophore, aiding in the development of new drugs with specific biological targets . Pharmacophores are essential for the rational design of drugs with improved efficacy and reduced side effects.

Synthetic Methodology

The compound’s synthesis involves innovative methodologies that can be applied to create a wide array of structurally diverse molecules . This versatility is crucial for expanding the boundaries of drug discovery and development.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4OS/c20-14(13-4-9-21-11-13)18-10-12-2-7-19(8-3-12)15-16-5-1-6-17-15/h1,4-6,9,11-12H,2-3,7-8,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPDMOIBHUWWHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CSC=C2)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2585581.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2585584.png)

![N-(4-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2585595.png)

![(E)-4-(Dimethylamino)-N-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]but-2-enamide](/img/structure/B2585599.png)